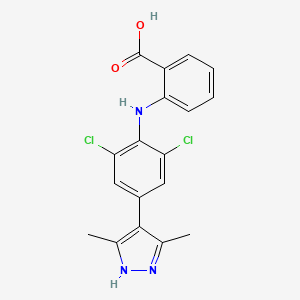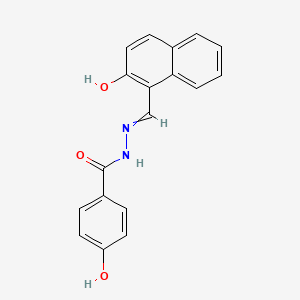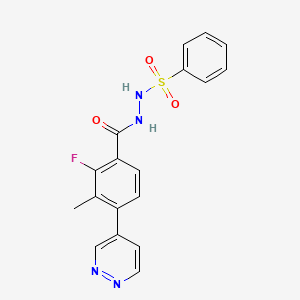
2-((2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MUN36378 is a chemical compound known for its role as an inhibitor of the fat mass and obesity-associated protein. It has been primarily studied for its potential therapeutic applications in the treatment of leukemia .
Preparation Methods
The synthesis of MUN36378 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the coupling of aromatic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and reduction.
Final Assembly: The final compound is assembled by combining the modified core structure with other chemical groups through reactions like amide bond formation.
Industrial production methods for MUN36378 are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities.
Chemical Reactions Analysis
MUN36378 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: MUN36378 can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MUN36378 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of the fat mass and obesity-associated protein.
Biology: Researchers use MUN36378 to investigate the biological pathways involved in leukemia and other diseases.
Medicine: The compound is being studied for its potential therapeutic effects in treating leukemia.
Industry: MUN36378 is used in the development of new drugs and therapeutic agents.
Mechanism of Action
MUN36378 exerts its effects by inhibiting the fat mass and obesity-associated protein. This inhibition affects various molecular targets and pathways involved in the regulation of gene expression and cellular metabolism. The compound’s mechanism of action involves binding to the active site of the fat mass and obesity-associated protein, thereby preventing it from interacting with its natural substrates .
Comparison with Similar Compounds
MUN36378 is unique in its specific inhibition of the fat mass and obesity-associated protein. Similar compounds include other inhibitors of the fat mass and obesity-associated protein, such as:
- R-2-hydroxyglutarate
- N-oxalylglycine
- Benzylsuccinate
These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory effects .
Properties
Molecular Formula |
C18H15Cl2N3O2 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]benzoic acid |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)25/h3-8,21H,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
MCENODSHXUWMEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B11932027.png)
![2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11932031.png)

![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)
![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)
![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)

![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)

![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)

